Ethyl 2-[[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-{[({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxadiazole ring, and a chlorophenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of dicarbonyl compounds with sulfur sources.
Final Coupling: The final step involves coupling the oxadiazole and thiophene intermediates through thioesterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenoxy group and the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, it may interfere with cellular signaling pathways, resulting in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[({3-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 2-{[({4-hydroxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Uniqueness
Ethyl 2-{[({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the 4-chlorophenoxy group, which may enhance its bioactivity and specificity compared to similar compounds
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S2/c1-4-27-19(26)17-11(2)12(3)31-18(17)22-15(25)10-30-20-24-23-16(29-20)9-28-14-7-5-13(21)6-8-14/h5-8H,4,9-10H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXPKSONJXIJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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